ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thieno[2,3-c]pyridine ring could potentially be formed through a cyclization reaction . The amide and ester groups could be introduced through nucleophilic acyl substitution reactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the ester could undergo hydrolysis to form a carboxylic acid and an alcohol . The amide could react with amines to form substituted amides .Scientific Research Applications
Chemical Modification and Biological Activity
Research on related sulfur-containing compounds and their complexes demonstrates the importance of chemical modifications for enhancing biological or electrochemical activity. For instance, studies on 2,2′-pyridine-2,6-diylbis compounds and their interactions with metals have revealed their potential in developing new drugs with improved efficacy and reduced side effects. These compounds exhibit a variety of important properties such as spectroscopic features, magnetic characteristics, and notably, their biological and electrochemical activities. The ability to modify these compounds provides avenues for the synthesis of novel CNS (Central Nervous System) acting drugs, leveraging the specific functional groups and heterocycles that characterize their chemical structure (Boča et al., 2011; Saganuwan, 2017).
Environmental Degradation and Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental impact and degradation pathways of sulfur and nitrogen-containing compounds. Similar studies could provide insights into the environmental behavior of "ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate," especially regarding its persistence, biodegradation, and potential use in bioremediation efforts (Thornton et al., 2020).
Synthetic Routes and Industrial Applications
Exploring the synthetic routes of similar complex molecules provides insight into potential applications in drug synthesis and industrial chemistry. For example, the graphical synthetic routes of vandetanib offer a perspective on the industrial-scale synthesis of complex molecules, highlighting the importance of selecting suitable synthetic pathways for efficiency and economic viability. Such studies underscore the relevance of understanding synthetic methodologies for developing pharmaceuticals and other chemical products (Mi, 2015).
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-7-13-26(4)35(31,32)18-10-8-17(9-11-18)22(29)25-23-21(24(30)33-6-2)19-12-14-27(16(3)28)15-20(19)34-23/h8-11H,5-7,12-15H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPYPXGMQXKUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.